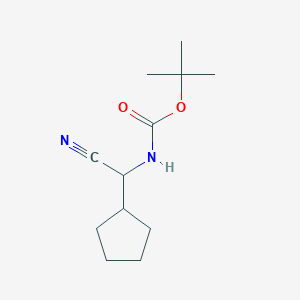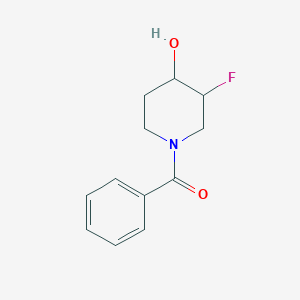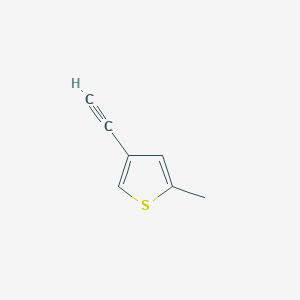
4-Ethynyl-2-methylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynyl-2-methylthiophene is a five-membered aromatic ring containing a thiophene framework, to which an ethynyl group and a methyl group are attached. This compound is widely used in various fields of research and industry due to its unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2-methylthiophene typically involves the reaction of 2-methylthiophene with ethynylating agents under specific conditions. One common method is the Sonogashira coupling reaction, which involves the use of a palladium catalyst and a copper co-catalyst in the presence of a base .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same Sonogashira coupling reaction but is optimized for large-scale production with automated control of reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethynyl-2-methylthiophene undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: this compound oxide.
Reduction: this compound alcohol.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
4-Ethynyl-2-methylthiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other advanced materials
Mécanisme D'action
The mechanism of action of 4-Ethynyl-2-methylthiophene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The ethynyl group allows for unique interactions with biological macromolecules, potentially disrupting normal cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylthiophene: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
4-Ethynylthiophene: Similar structure but lacks the methyl group, affecting its physical and chemical properties.
2-Ethynylthiophene: Similar structure but with different substitution patterns, leading to variations in reactivity and applications
Uniqueness
4-Ethynyl-2-methylthiophene is unique due to the presence of both the ethynyl and methyl groups, which confer distinct chemical reactivity and physical properties. This makes it particularly valuable in the synthesis of complex organic molecules and in various industrial applications .
Propriétés
Formule moléculaire |
C7H6S |
|---|---|
Poids moléculaire |
122.19 g/mol |
Nom IUPAC |
4-ethynyl-2-methylthiophene |
InChI |
InChI=1S/C7H6S/c1-3-7-4-6(2)8-5-7/h1,4-5H,2H3 |
Clé InChI |
PEYAJWYHEIAICJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CS1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


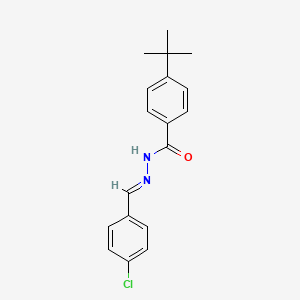
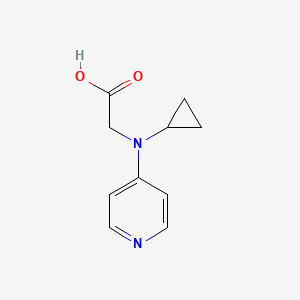
![Ethyl 5-((tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylate](/img/structure/B12989787.png)
![4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid](/img/structure/B12989789.png)
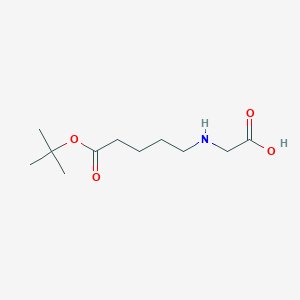

![(1R,3S)-3-Fluoro-8-azaspiro[4.5]decan-1-amine dihydrochloride](/img/structure/B12989807.png)




![3-(tert-Butylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B12989847.png)
